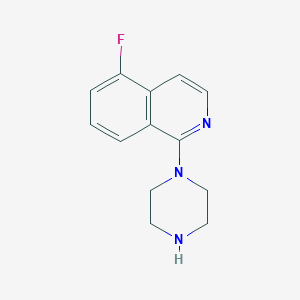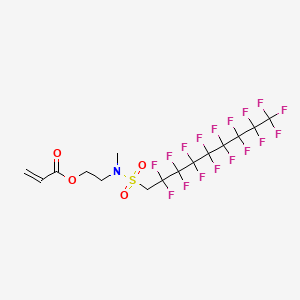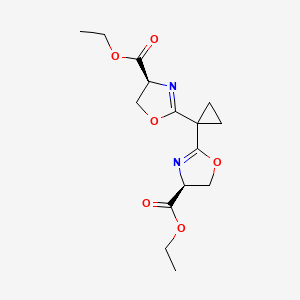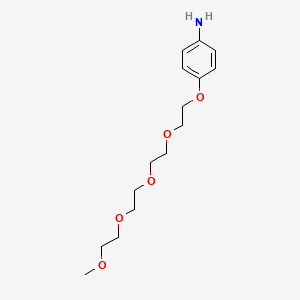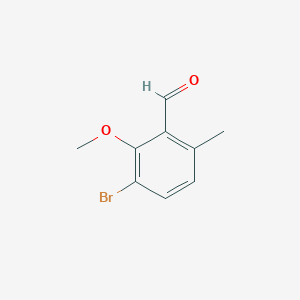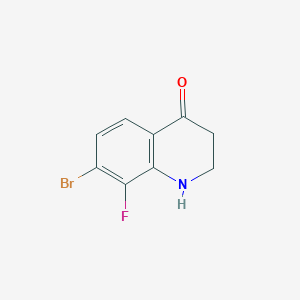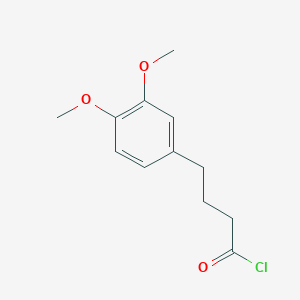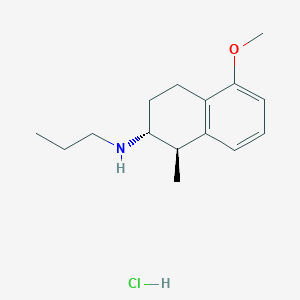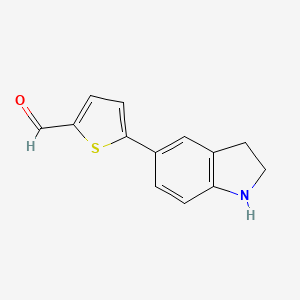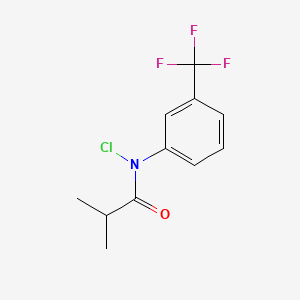
N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide is a chemical compound with the molecular formula C11H11ClF3NO and a molar mass of 265.66 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a propionamide moiety, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide typically involves the reaction of 2-methylpropionamide with a chlorinating agent in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective chlorination of the amide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient and cost-effective production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, dechlorinated, or substituted analogs .
Scientific Research Applications
N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide
- 3-Chloro-2,2-dimethyl-N-(4-(trifluoromethyl)phenyl)propanamide
Uniqueness
N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
39240-97-6 |
|---|---|
Molecular Formula |
C11H11ClF3NO |
Molecular Weight |
265.66 g/mol |
IUPAC Name |
N-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C11H11ClF3NO/c1-7(2)10(17)16(12)9-5-3-4-8(6-9)11(13,14)15/h3-7H,1-2H3 |
InChI Key |
DNZRWVNXKTZXDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(C1=CC=CC(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]azanium chloride](/img/structure/B12849591.png)
![2-Azabicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B12849595.png)

